3-Oxalobenzoic acid
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Overview
Description
3-oxalobenzoic acid is an oxo dicarboxylic acid. It derives from a benzoic acid.
Scientific Research Applications
Environmental and Biotechnological Applications
- Gallic Acid Degradation Pathway in Bacteria : Research has shown that 3-Oxalobenzoic acid derivatives like gallic acid (3,4,5-trihydroxybenzoic acid) play a significant role in environmental biodegradation. A study on Pseudomonas putida revealed the complete genetic cluster responsible for gallic acid degradation, highlighting the importance of such pathways in bacterial adaptation and potential biotechnological applications (Nogales et al., 2011).
Industrial and Corrosion Inhibition
- Corrosion Inhibition Properties : A derivative of this compound, 3-Hydroxybenzoic acid, was studied for its potential as a corrosion inhibitor in stainless steel, showcasing its industrial applicability in enhancing material longevity and performance (Narváez, Cano, & Bastidas, 2005).
Chemical Synthesis and Medicinal Applications
- Intermediate in Pharmaceutical Synthesis : 3-Aminobenzoic acid, related to this compound, is used as an intermediate in the production of various pharmaceuticals, including anti-inflammatory analgesics, demonstrating the compound's role in medicinal chemistry (Yin Qun, 2010).
Biochemical Research and Sensor Development
- Biosensor Engineering : Derivatives of this compound, like 3-Phenoxybenzoic acid, have been utilized in the development of sensitive biosensors for detecting metabolites in biological samples, indicating their significant role in biochemical analysis and diagnostics (Huo et al., 2018).
Antimicrobial and Antioxidant Research
- Synthesis and Biological Activity : Studies on 3-Hydroxybenzoic acid, a derivative of this compound, have shown its potential in synthesizing novel hybrid derivatives with antibacterial properties, highlighting its relevance in the development of new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).
Properties
Molecular Formula |
C9H6O5 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3-oxalobenzoic acid |
InChI |
InChI=1S/C9H6O5/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
WVPYGTHKWYSUNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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